molecular formula C2H3N B032919 Acetonitrile-d3 CAS No. 2206-26-0

Acetonitrile-d3

Cat. No. B032919
CAS RN: 2206-26-0
M. Wt: 44.07 g/mol
InChI Key: WEVYAHXRMPXWCK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetonitrile-d3 is a deuterated version of acetonitrile, an organic solvent and an important intermediate in organic synthesis. It is widely used in research, especially in NMR spectroscopy, due to the replacement of hydrogen atoms with deuterium, which reduces background signals.

Synthesis Analysis

The synthesis of acetonitrile complexes and derivatives involves various chemical reactions, including the development of new synthesis pathways for ruthenium(II) acetonitrile complexes, which reduce the number of required steps and synthesis time significantly (Underwood et al., 2013). Additionally, innovative methods for synthesizing substituted dihydropyridinones and pyridinones from acetonitrile have been reported, showcasing the versatility of acetonitrile in chemical synthesis (Yadav et al., 2015).

Molecular Structure Analysis

The molecular structure of acetonitrile-d3 derivatives can be complex, as seen in the synthesis of hemilabile-phosphine-stabilized Au8Ag4 cluster compounds through the geminal tetraauration of acetonitrile, indicating unique coordination modes and structural motifs (Pei et al., 2013).

Chemical Reactions and Properties

Acetonitrile-d3 is involved in a variety of chemical reactions, such as the Cu-catalyzed cyanation of indoles, demonstrating the use of acetonitrile as a cyano source and illustrating its reactivity and role in synthesizing valuable chemical compounds (Zhao, Zhang, & Shen, 2015).

Physical Properties Analysis

The physical properties of acetonitrile-d3, such as boiling point, melting point, and solubility, are influenced by its molecular structure. The deuterium substitution can affect its physical properties slightly compared to non-deuterated acetonitrile, making it an interesting subject for study in various applications, including spectroscopy and as a solvent in chemical reactions.

Chemical Properties Analysis

Acetonitrile-d3's chemical properties, including reactivity, stability, and compatibility with various chemical reactions, make it a valuable tool in organic synthesis. Its role as a solvent and reagent in electrochemical synthesis is highlighted by its use in the formation of novel compounds through reactions that demonstrate its versatility and importance in synthetic chemistry (Zhong et al., 2023).

Scientific Research Applications

  • Solvent for Organic Reactions and Industrial Applications : Acetonitrile is an ideal solvent for organic reactions and is used in various industrial applications such as pharmaceutical production and photochemical films. This is because of its ability to dissolve a wide range of ionic and non-ionic compounds (Alvarez et al., 2014).

  • Studying Cyclic Photoreactions : Researchers have used Acetonitrile-d3 in chemical research for studying cyclic photoreactions between 9,10-anthraquinone and N,N-dimethylaniline (Goez, 1990).

  • Studying Solvation of Acetonitrile : It is used in scientific research to study the properties of acetonitrile dissolved in various solvents, focusing on its environment-sensitive solvent shift, which is important for understanding molecular interactions and behaviors in different environments (Reimers & Hall, 1999).

  • Solvation Effects on Hyperpolarizabilities : Acetonitrile serves as a critical test case for studying solvation effects on static and dynamic hyperpolarizabilities within the reaction field model, important in the field of molecular physics and chemistry (Norman et al., 1997).

  • Sample Extraction and Protein Precipitation : It is used for sample extraction and protein precipitation in competitive protein binding radioassays, such as in determining the levels of 24,25-dihydroxyvitamin D in human serum, highlighting its role in biochemical analysis (Loré et al., 1983).

  • Chemical Ionization in Mass Spectrometry : Acetonitrile serves as a chemical ionization reagent gas in ion-trap mass spectrometry, which is used for determining the double bond position in functionalized long-chain monoenes, showcasing its role in detailed molecular structure analysis (Oldham & Svatoš, 1999).

Safety And Hazards

Acetonitrile-d3 is highly flammable and causes serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,2,2-trideuterioacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N/c1-2-3/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYAHXRMPXWCK-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176547
Record name (2H3)Acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

44.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [MSDSonline]
Record name (2H3)Acetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9077
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Acetonitrile-d3

CAS RN

2206-26-0
Record name Acetonitrile-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2206-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H3)Acetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H3)Acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H3]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of 407.3 mg (0.82 mmol) of (R,R)-arformoterol tartrate Form B and 15 mL of methanol was heated to the reflux temperature of the solvent for 15 min. Then, the solution obtained was allowed to cool to about 50-60° C., followed by addition of 45 mL of acetonitrile at the same temperature. Afterwards, the solution was cooled to room temperature and stirred for 30 minutes. The product was collected by filtration, washed with acetonitrile and dried under vacuum (2-3 mbar, equivalent to 1.5-2.25 mm Hg) at 60° C. for 2 hours to provide 345.5 mg (85% yield) of acetonitrile solvate of (R,R)-Formoterol-L-tartrate, which contained about 1.6% (w/w) of acetonitrile, as determined by TGA analysis.
Quantity
407.3 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 348.8 mg (0.70 mmol) of (R,R)-arformoterol tartrate Form B in 15 mL of methanol was heated to the reflux temperature of the solvent for 15 minutes or until a clear yellow solution was obtained. Afterwards, it was cooled to about 60-50° C. and followed by addition of 5 mL aliquots of acetonitrile (total of 45 mL) at the same temperature until a suspension was obtained. The suspension was further cooled to 10-40° C. and stirred at this temperature for 10 minutes. The product was collected by filtration, washed with acetonitrile and dried under vacuum (2 mbar, equivalent to 1.5 mm Hg) at 40° C. for 12 hours to provide 262.4 mg (75% yield) of acetonitrile solvate of (R,R)-Formoterol-L-tartrate, which contained acetonitrile in a range between 2 and 4% (w/w), as determined by 1H-NMR or TGA analysis.
Quantity
348.8 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, and a distillation apparatus was flushed with nitrogen. The flask was charged with 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene (519 g, 2.15 mol, 1.0 equivalents) in a solution of toluene and t-butyl methyl ether. The reaction was concentrated under reduce pressure to a residue. To the 12 liter flask was charged DMF (1.44 kg) and sodium cyanide (142 g, 2.9 mol, 1.35 equivalents). The reaction was heated to 55° C. for 6 hours or until deemed complete by the disappearance of the benzyl chloride. The reaction was concentrated under reduced pressure to a residue. To the flask was charged t-butyl methyl ether (2.30 kg) and deionized water (800 mL). The contents of the flask were vigorously stirred, and allowed to settle. The top organic layer was isolated, washed three times with deionized water (3×800 mL), and concentrated under atmospheric pressure to a residue. To the flask was added acetonitrile (1.26 kg) and the distillation was continued until an additional 400 mL of solvent was collected. The product, 4-cyanomethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in acetonitrile (92.2% yield). This was used directly in the next step.
Quantity
519 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 g
Type
reactant
Reaction Step Three
Name
Quantity
1.44 kg
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A benzene (40 ml) solution containing 2 g (8.8 mol) of 3-benzyloxybenzoic acid and 8 ml of thionyl chloride was heated under reflux for 2 hours and then the solvent was evaporated. A dioxane (10 ml) solution of the resulting residue was added dropwise to a water-dioxane 1:1 (20 ml) solution containing 1.5 g (8.8 mol) of 2-aminobenzenesulfonamide and 1.62 g (19 mol) of sodium bicarbonate, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, dioxane was evaporated, the resulting residue was acidified by adding 1 N HCl under ice-cooling and extracted with ethyl acetate. The extract was washed with water and saturated brine and dried over anhydrous sodium sulfate, and then the solvent was evaporated under a reduced pressure. By recrystallizing the resulting residue from acetonitrile 2.0 g (yield: 60%) of the title compound was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

The title compound was prepared from 2-amino-4-(imidazo[1,2-a]pyridin- 3-yl)pyrimidine and benzyl 4-bromophenyl ketone following the general method of Example 2. The crude product was purified by column chromatography on silica gel using chloroform/ethanol, 98:2, as the eluent followed by recrystallization from acetonitrile affording 30 mg (10% yield) of the title compound as an off-white solid: mp (decomp.) 225-228° C.; 1H NMR (400 MHz, DMSO-d6) δ 10.15 (broad s, 2 H), 8.67 (s, 1 H), 8.53 (d, J=5.3 Hz, 1 H), 8.06 (d, J=7.3 Hz, 2 H), 7.95 (d, J=7.3 Hz, 2 H), 7.80 (d, J=8.7 Hz, 1 H), 7.54-7.51 (m, 2 H), 7.32-7.16 (m, 6 H), 4.33 (s, 2 H); 13C NMR (400 MHz, DMSO-d6) δ 195.8, 158.9, 157.2, 156.9, 148.0, 145.1, 138.9, 135.5, 129.7, 129.5, 129.3, 129.2, 128.2, 127.1, 126.3, 120.9, 117.9, 117.3, 113.8, 108.2, 44.3; MS (ESP) m/z 406 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
10%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile-d3
Reactant of Route 2
Acetonitrile-d3
Reactant of Route 3
Acetonitrile-d3
Reactant of Route 4
Acetonitrile-d3
Reactant of Route 5
Acetonitrile-d3
Reactant of Route 6
Reactant of Route 6
Acetonitrile-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.